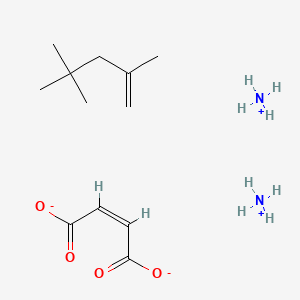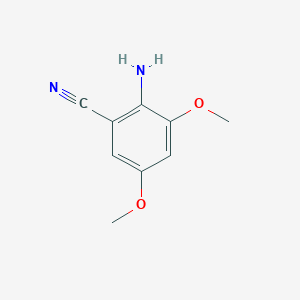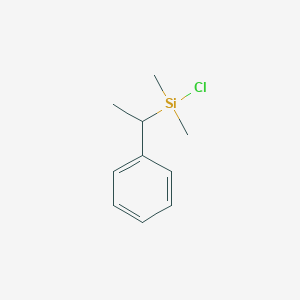![molecular formula C12H17O5- B14498068 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate CAS No. 62870-57-9](/img/structure/B14498068.png)
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate typically involves the esterification of 3-oxo-3-hydroxypropanoic acid with 1,3,3-trimethyl-2-oxocyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
科学的研究の応用
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The keto group may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]butanoate
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]pentanoate
Uniqueness
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is unique due to its specific structural features, such as the presence of both a keto and an ester group, which confer distinct reactivity and potential applications. Its cyclohexyl ring also adds to its stability and versatility in various chemical reactions.
特性
CAS番号 |
62870-57-9 |
|---|---|
分子式 |
C12H17O5- |
分子量 |
241.26 g/mol |
IUPAC名 |
3-oxo-3-(1,3,3-trimethyl-2-oxocyclohexyl)oxypropanoate |
InChI |
InChI=1S/C12H18O5/c1-11(2)5-4-6-12(3,10(11)16)17-9(15)7-8(13)14/h4-7H2,1-3H3,(H,13,14)/p-1 |
InChIキー |
MXAWGKUWQPGSIL-UHFFFAOYSA-M |
正規SMILES |
CC1(CCCC(C1=O)(C)OC(=O)CC(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


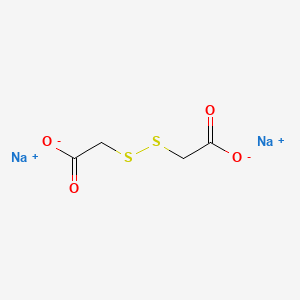

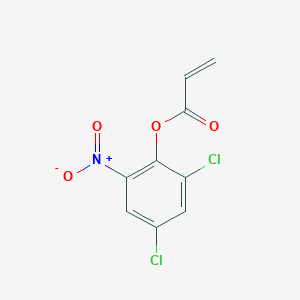
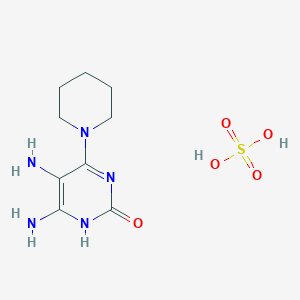
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)

![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
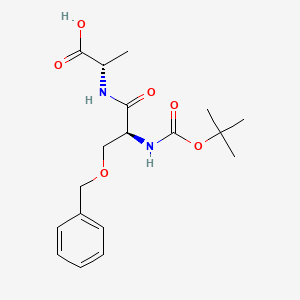
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)

